2-Chloro-6-methoxybenzo[d]oxazole
Overview
Description
2-Chloro-6-methoxybenzo[d]oxazole is a chemical compound with the linear formula C8H6ClNO2 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of this compound and similar compounds has been discussed in various studies . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and intriguing . Oxazoles, such as this compound, are of interest for their theoretical implications, the diversity of their synthetic procedures, and their physiological and industrial significance .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.59 . It is a yellow to brown solid and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Oxazole-containing Coupling Partner Synthesis : A reliable synthetic route for oxazole-containing compounds, which are significant in various biologically important agents, has been developed. This includes serine-derived oxazoles with a C-2 aryl substituent found in neuroprotective antioxidants (Rizzo et al., 2000).
- Fused Pyridine and Oxazole Systems : Research has shown that reactions involving methoxyimino derivatives can yield oxazoles, indicating the potential for developing diverse polycyclic systems (Nlcolaides et al., 1989).
Biomedical Applications
- Cholinesterase Inhibition : S-alkylated triazoles derived from 4-methoxybenzoic acid show potential as cholinesterase inhibitors, indicating possible applications in treating diseases like Alzheimer's (Arfan et al., 2018).
- Antiproliferative Agents Targeting Tubulin : Arylpyridine derivatives with benzo[d]oxazole side chains exhibit broad-spectrum antitumor activities, particularly against cancer cell lines, by inhibiting tubulin polymerization (He et al., 2020).
Environmental and Other Applications
- Herbicide Mineralization : The mineralization of dicamba, a herbicide structurally similar to 2-Chloro-6-methoxybenzo[d]oxazole, in water through electro-Fenton and photoelectro-Fenton methods shows the potential for environmental remediation of such compounds (Brillas et al., 2003).
- Antimicrobial Properties : Complexes of metals with benzothiazole-derived Schiff bases, including those with methoxy groups, have been shown to possess antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus (Chohan et al., 2003).
Future Directions
Oxazole derivatives, such as 2-Chloro-6-methoxybenzo[d]oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Therefore, future research may focus on the synthesis of various oxazole derivatives and their screening for various biological activities .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties by inhibiting cox-1 .
Mode of Action
Related compounds have demonstrated weak cox-1 inhibitory activity . This suggests that 2-Chloro-6-methoxybenzo[d]oxazole might interact with its targets in a similar manner, leading to changes in the inflammatory response.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the cox-1 enzyme , which plays a crucial role in the inflammatory response. This suggests that this compound may affect similar pathways, leading to downstream effects on inflammation.
Result of Action
Similar compounds have shown anti-inflammatory effects by inhibiting cox-1 . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methoxybenzo[d]oxazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to various biochemical effects . Additionally, this compound has been reported to exhibit antimicrobial activity by inhibiting the growth of certain bacterial strains .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation . In vivo studies have also demonstrated that the compound can have long-term effects on tissue function and homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with cellular macromolecules . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the solubility and excretion of the compound . The effects on metabolic flux and metabolite levels depend on the specific enzymes and cofactors involved in the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . For instance, this compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization also affects the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-chloro-6-methoxy-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOOWBWHIIZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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